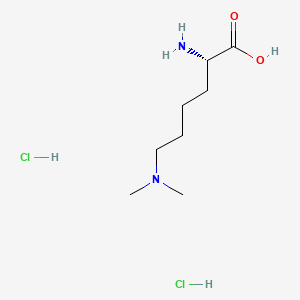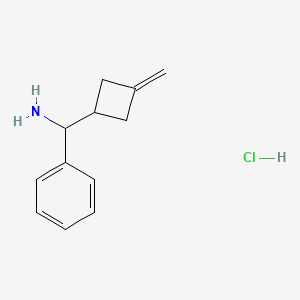![molecular formula C11H10F3NO2 B13477011 2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid CAS No. 2866335-12-6](/img/structure/B13477011.png)
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid is a compound that features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the trifluoromethyl group into a cyclobutyl ring, followed by the formation of the pyridine ring and the addition of the carboxylic acid group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the discovery of new drugs or therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals, where its unique properties can enhance the performance of the final products.
Mécanisme D'action
The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyridine ring can participate in various interactions with the target molecules. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound is similar in structure but lacks the cyclobutyl ring, which can affect its chemical and biological properties.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Another similar compound with the trifluoromethyl group at a different position, leading to different reactivity and applications.
Flonicamid Metabolite TFNA: A related compound used in agrochemicals, showcasing the versatility of trifluoromethyl-substituted pyridines.
Uniqueness
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid is unique due to the presence of the cyclobutyl ring, which can introduce strain and affect the compound’s reactivity and interactions. This structural feature can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2866335-12-6 |
|---|---|
Formule moléculaire |
C11H10F3NO2 |
Poids moléculaire |
245.20 g/mol |
Nom IUPAC |
2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)10(4-2-5-10)8-7(9(16)17)3-1-6-15-8/h1,3,6H,2,4-5H2,(H,16,17) |
Clé InChI |
LEIRQYAJLUHCOW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=C(C=CC=N2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




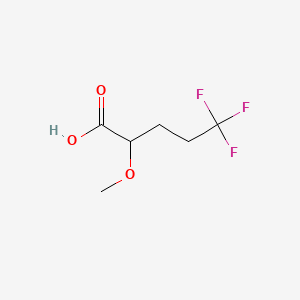
![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)
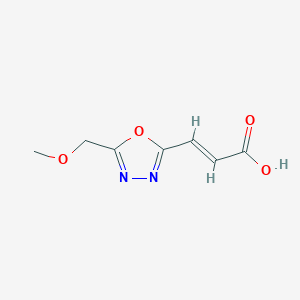

![Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate](/img/structure/B13476951.png)
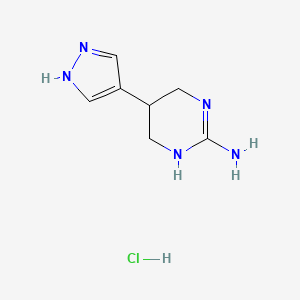

![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)
